1-(methylsulfonyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)piperidine-4-carboxamide
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Overview
Description
1-(methylsulfonyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)piperidine-4-carboxamide is an intricate organic molecule characterized by its multi-ring structure that includes thiophene, thiazole, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the construction of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the thiophenyl and piperidine-4-carboxamide functionalities. Key steps include:
Formation of the thiazolo[3,2-b][1,2,4]triazole core.
Thiophen-2-yl group incorporation via coupling reactions.
Introduction of the piperidine-4-carboxamide moiety.
Industrial Production Methods: Scaling up the synthesis for industrial production involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reagent concentrations, as well as the use of catalysts and solvents to facilitate reactions and minimize side products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the sulfone group. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions may target the carboxamide group, potentially converting it to an amine.
Substitution: Various substitution reactions can occur, particularly at the thiophene and piperidine rings. Halogenation, nitration, and alkylation are common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, hydrogen gas with catalysts.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Products typically include sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
1-(methylsulfonyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)piperidine-4-carboxamide has been explored in various fields:
Chemistry: Used as a building block for designing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Potential use in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors, that are integral to biological pathways. These interactions can modulate the activity of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
1-(methylsulfonyl)-N-(2-(2-(benzothiazol-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)piperidine-4-carboxamide
1-(methylsulfonyl)-N-(2-(2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)piperidine-4-carboxamide
These compounds share structural similarities but differ in their heterocyclic rings, affecting their chemical behavior and potential applications. This unique structural arrangement of the title compound may offer distinct advantages in its interactions and applications.
Biological Activity
The compound 1-(methylsulfonyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)piperidine-4-carboxamide (CAS Number: 1210202-27-9) is a complex organic molecule featuring various heterocyclic structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H21N5O3S3, with a molecular weight of approximately 439.6 g/mol. The structure includes a piperidine ring, a methylsulfonyl group, and a thiazolo[3,2-b][1,2,4]triazole moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H21N5O3S3 |
Molecular Weight | 439.6 g/mol |
CAS Number | 1210202-27-9 |
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have shown potent activity against various bacterial strains, including both drug-sensitive and drug-resistant Gram-positive bacteria. In vitro studies have demonstrated that such compounds can inhibit the growth of pathogens like Staphylococcus aureus and Bacillus subtilis .
Anticancer Properties
The anticancer potential of this compound has been explored through various mechanisms. It has been observed to interact with DNA and proteins in cancer cells, potentially interfering with replication and transcription processes. The presence of the triazole ring is associated with the ability to inhibit enzymes critical for tumor growth .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have shown that related compounds can significantly reduce inflammation in animal models . For example, pharmacological screening using tail flick and hot plate methods indicated varying levels of antinociceptive activity comparable to established anti-inflammatory drugs .
The biological activities of this compound can be attributed to its structural features:
- Interaction with Enzymes : The thiazole and triazole rings facilitate interactions with various enzymes involved in inflammatory pathways.
- DNA Binding : The compound's ability to bind to DNA suggests a mechanism for its anticancer effects by disrupting normal cellular processes.
- Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Antimicrobial Study : A study conducted by Barbuceanu et al. reported that thiazolotriazole derivatives exhibited high antibacterial activity against both sensitive and resistant strains .
- Anticancer Research : In vitro evaluations showed that triazole-containing compounds could induce apoptosis in cancer cell lines through multiple signaling pathways .
- Anti-inflammatory Evaluation : A pharmacological assessment demonstrated that certain derivatives effectively reduced inflammation in rodent models through COX inhibition .
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S3/c1-28(24,25)21-8-5-12(6-9-21)16(23)18-7-4-13-11-27-17-19-15(20-22(13)17)14-3-2-10-26-14/h2-3,10-12H,4-9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHGSQNUDIVDLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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